molecular formula C19H25BrN2O3 B8369294 Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B8369294
M. Wt: 409.3 g/mol
InChI Key: PRRRUZONXVTLFJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the bromobenzyl group, the hydroxypropan-2-yl group, and the propyl group. The final step usually involves esterification to form the ethyl carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
  • Ethyl 1-(4-fluorobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromobenzyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H25BrN2O3

Molecular Weight

409.3 g/mol

IUPAC Name

ethyl 3-[(4-bromophenyl)methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate

InChI

InChI=1S/C19H25BrN2O3/c1-5-7-15-21-17(19(3,4)24)16(18(23)25-6-2)22(15)12-13-8-10-14(20)11-9-13/h8-11,24H,5-7,12H2,1-4H3

InChI Key

PRRRUZONXVTLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)OCC)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 240 ml acetonitrile, 20.7 g (150 mmol) of K2CO3, 18 g (75 mmol) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 20.4 g (81.6 mmol) of 4-bromobenzylbromide was heated under reflux temperature for 7 h. The suspension is cooled, filtered and concentrated under reduced pressure to approximately ⅓ of the starting volume and stirred at about 0° C. for 1 h. The precipitate is filtered and dried at 35° C. for 1 h and afterwards suspended in 218 ml of water. The mixture is stirred for 2 h, filtered and dried again. 21.56 g of the crude product were isolated. Crude product was recrystallized from acetonitrile (87%, 55% of the synthesis)
Name
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

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